
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a chlorophenyl acetic acid moiety. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using a flow microreactor system, which allows for efficient and sustainable synthesis.
Attachment of the Chlorophenyl Acetic Acid Moiety: This step involves the coupling of the azetidine derivative with 2-chlorophenyl acetic acid under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring and chlorophenyl moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes, potentially inhibiting or modifying the activity of specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds share the azetidine ring structure and exhibit similar reactivity.
3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester: This compound also features an azetidine ring and a tert-butoxycarbonyl group.
Uniqueness
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid is unique due to the presence of the chlorophenyl acetic acid moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H21ClN2O4 |
|---|---|
Molekulargewicht |
340.80 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(22)18-10-8-19(9-10)13(14(20)21)11-6-4-5-7-12(11)17/h4-7,10,13H,8-9H2,1-3H3,(H,18,22)(H,20,21) |
InChI-Schlüssel |
XXNVDJVBRUPCBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


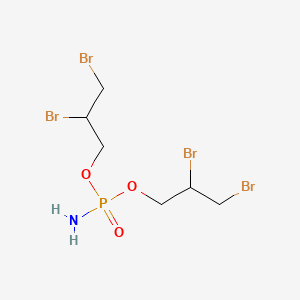
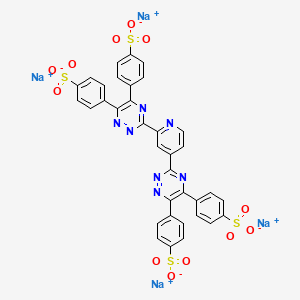
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
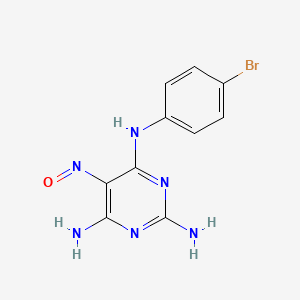
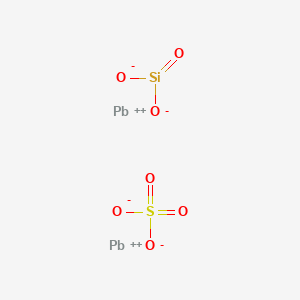
![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
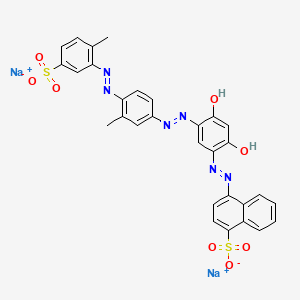
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
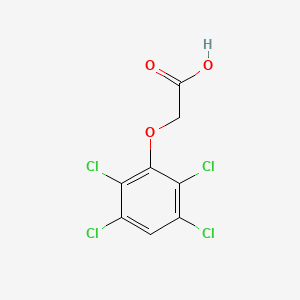
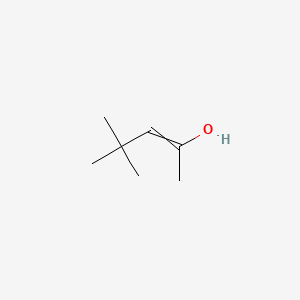
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)

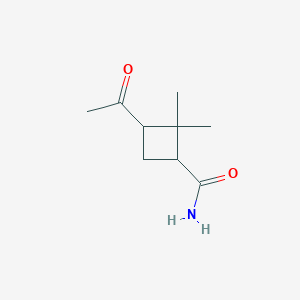
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
